molecular formula C22H22ClN5OS B2620842 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-09-1

5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2620842
CAS No.: 851809-09-1
M. Wt: 439.96
InChI Key: HIWKEKGWVKHIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole heterocyclic core. Its structure includes a 3-chlorophenyl-substituted piperazine moiety linked via a methylene bridge to a phenyl group and a methyl substituent at position 2 of the thiazole ring.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-phenylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(16-6-3-2-4-7-16)27-12-10-26(11-13-27)18-9-5-8-17(23)14-18/h2-9,14,19,29H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWKEKGWVKHIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiazole-triazole core structure with a piperazine moiety. Its molecular formula is C21H25ClN4OSC_{21}H_{25}ClN_4OS with a molecular weight of approximately 388.89 g/mol. The presence of the piperazine ring is significant as it enhances the pharmacological properties of the compound.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing tumor progression.
  • Apoptosis Induction : The compound may enhance the Bax/Bcl-2 ratio and activate caspases, leading to programmed cell death in malignant cells.
  • Targeting Metabolic Pathways : Heterocycles like thiazoles and triazoles can interact with various metabolic pathways involved in cancer pathology.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.36Cell cycle arrest at G2/M phase
HepG2 (Liver)10.10Apoptosis via caspase activation
A549 (Lung)8.50Inhibition of microtubule synthesis

These results indicate that the compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells.

Case Studies

  • MCF-7 Breast Cancer Model : In vitro studies demonstrated that treatment with 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol resulted in significant growth inhibition (IC50 = 5.36 µM) and induced apoptosis through increased levels of pro-apoptotic proteins.
  • HepG2 Liver Cancer Cells : The compound was shown to induce cell cycle arrest and apoptosis in HepG2 cells with an IC50 value of 10.10 µM. The study highlighted its potential as an anticancer agent due to its ability to modulate key apoptotic pathways.
  • A549 Lung Cancer Cells : The compound exhibited an IC50 of 8.50 µM against A549 cells, indicating its potential effectiveness in treating lung cancer through mechanisms involving microtubule disruption.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among similar compounds include modifications to the piperazine ring, aryl substituents, and heterocyclic core. Below is a comparative analysis:

Compound Piperazine Substituent Aryl Group Core Substituents Reported Activity/Notes Reference
Target compound 4-(3-Chlorophenyl)piperazin-1-yl Phenyl 2-Methyl, 6-hydroxy No direct activity data; structural similarity suggests potential CNS or antifungal activity
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethylpiperazin-1-yl 3-Chlorophenyl 2-Ethyl, 6-hydroxy Increased lipophilicity due to ethyl groups; possible enhanced blood-brain barrier penetration
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-(3-Chlorophenyl)piperazin-1-yl 4-Ethoxy-3-methoxyphenyl 2-Methyl, 6-hydroxy Polar methoxy/ethoxy groups may improve solubility; unconfirmed antimicrobial activity
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole N/A 4-Methoxyphenyl Triazole-thiadiazole core Antifungal activity via 14α-demethylase inhibition (docking studies)

Pharmacological Implications

  • Antifungal Potential: Triazole-thiazole hybrids (e.g., ) inhibit fungal 14α-demethylase (PDB: 3LD6), suggesting the target compound’s piperazine and triazole moieties may confer similar activity .
  • CNS Activity : Piperazine derivatives (e.g., ) often target serotonin/dopamine receptors, though substituents like 3-chlorophenyl may modulate selectivity .

Q & A

Q. What are the recommended methodologies for synthesizing 5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol?

Answer: The synthesis typically involves multi-step reactions:

Core Formation : Cyclization of thiazolo[3,2-b][1,2,4]triazole via α-haloketone and thiosemicarbazide intermediates under reflux in ethanol or acetonitrile .

Piperazine Substitution : Introduce the 3-chlorophenyl-piperazine moiety via nucleophilic aromatic substitution or Mannich reactions. Use DMF or chloroform as solvents with triethylamine as a base catalyst .

Functionalization : Attach the phenyl-methyl group via alkylation or coupling reactions (e.g., using POCl₃ for activation) .
Key Considerations : Optimize temperature (70–100°C), solvent polarity, and reaction time to minimize side products. Purity is confirmed via HPLC (>95%) and NMR .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign peaks for the thiazole-triazole core (δ 6.8–7.5 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the chiral center at the benzyl-piperazine junction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer: Address discrepancies through:

Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

Target Validation : Perform competitive binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) to confirm specificity .

Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects on potency .
Example : A 3-chlorophenyl group may enhance affinity for 5-HT₁A receptors compared to fluorophenyl analogs due to increased lipophilicity .

Q. What experimental strategies are recommended for elucidating the mechanism of action?

Answer: Combine in vitro and in silico approaches:

Kinetic Studies : Measure enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s assay, monitoring absorbance at 412 nm over 30 minutes .

Molecular Docking : Use AutoDock Vina to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with triazole N-atoms and hydrophobic contacts with the chlorophenyl group .

Pathway Analysis : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated apoptosis/autophagy genes .

Methodological Challenges

Q. How can researchers improve the solubility and bioavailability of this compound for in vivo studies?

Answer:

Formulation : Prepare PEG-400-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters at the hydroxyl position) to improve membrane permeability .

Pharmacokinetic Profiling : Measure logP (target ~2–3) and plasma protein binding via equilibrium dialysis .

Q. What strategies mitigate synthetic challenges, such as low yields in cyclization steps?

Answer:

Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >80% yield .

Catalyst Optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .

Workup Protocols : Use silica gel chromatography (hexane/EtOAc 4:1) to isolate the thiazolo-triazole core before functionalization .

Data Interpretation and Reporting

Q. How should researchers contextualize conflicting structural data (e.g., NMR vs. X-ray results)?

Answer:

Dynamic Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare torsion angles (e.g., piperazine ring puckering) to identify flexibility .

DFT Calculations : Use Gaussian 16 to simulate NMR chemical shifts and validate experimental assignments .

Crystallization Conditions : Adjust solvents (e.g., DMSO vs. MeOH) to resolve polymorphism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.